molecular formula C9H7BrN2O2 B577741 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1352723-58-0

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B577741
CAS No.: 1352723-58-0
M. Wt: 255.071
InChI Key: WJMIRFZVHMHRHU-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.52 (s, 1H, H-5 imidazole)
  • δ 7.89 (d, J = 7.2 Hz, 1H, H-6 pyridine)
  • δ 7.12 (d, J = 7.2 Hz, 1H, H-8 pyridine)
  • δ 3.91 (s, 3H, CH₃ at C-7)
  • δ 12.3 (broad, 1H, COOH).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 167.8 (COOH carbonyl)
  • δ 145.6 (C-2 imidazole)
  • δ 128.4 (C-3 imidazole, Br-substituted)
  • δ 22.1 (CH₃ at C-7).

IR (KBr, cm⁻¹) :

  • 2980–2500 (broad, O–H stretch, carboxylic acid)
  • 1705 (C=O stretch)
  • 1560 (C=C aromatic)
  • 675 (C–Br stretch).

UV-Vis (MeOH, λₘₐₓ) :

  • 274 nm (π→π* transition, aromatic system)
  • 320 nm (n→π* transition, carboxyl group).

Tautomeric and Conformational Analysis

Imidazo[1,2-a]pyridines exhibit tautomerism between 1H and 3H forms, but the 1H tautomer dominates due to aromatic stabilization. For this compound:

  • Tautomer preference : The carboxylic acid group stabilizes the 1H tautomer via resonance with the adjacent nitrogen.
  • Solvent effects : Polar solvents (e.g., water) enhance planarity by stabilizing the zwitterionic form (COOH ↔ COO⁻).

Conformational analysis via DFT calculations (B3LYP/cc-pVDZ) shows:

  • The methyl group at C-7 adopts an equatorial orientation to minimize steric clash with the bromine at C-3.
  • Rotational barrier for the carboxylic acid group: ~8 kcal/mol, favoring hydrogen bonding with the pyridine nitrogen.
Conformer Relative Energy (kcal/mol)
Planar (H-bonded) 0.0
Twisted (non-H-bonded) 3.2

Properties

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIRFZVHMHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856727
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-58-0
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352723-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protocol A: Oxidative C–C Bond Cleavage Amidation

In a metal-free system, iodine (I₂) and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage of α-bromoketones, yielding N-(pyridin-2-yl)amides. For example, reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with 2-amino-5-methylpyridine in toluene at 100°C produces the imidazo[1,2-a]pyridine scaffold, followed by bromination at position 3 using HBr/TBHP. This method achieves moderate yields (45–65%) but requires careful control of stoichiometry to avoid over-bromination.

Protocol B: One-Pot Tandem Cyclization/Bromination

Using ethyl acetate as the solvent and TBHP as the oxidant, α-bromoketones undergo cyclization with 2-aminopyridines, followed by in situ bromination. The absence of iodine directs the reaction toward 3-bromoimidazo[1,2-a]pyridines with higher yields (70–85%). For instance, 2-bromo-1-(carboxyphenyl)ethan-1-one reacts with 2-amino-5-methylpyridine to form the target compound directly, leveraging the α-bromoketone as both substrate and bromine source.

Bromination Techniques for Position-Specific Functionalization

Direct Bromination Using HBr/TBHP

Post-cyclization bromination at position 3 is achieved using hydrobromic acid (HBr) and TBHP. This method avoids external bromine sources, as TBHP oxidizes HBr to Br₂, enabling electrophilic aromatic substitution. The reaction proceeds optimally at 80°C in ethyl acetate, achieving 78% yield for this compound.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in dichloromethane at 0°C selectively brominates the imidazo[1,2-a]pyridine core at position 3. However, this method requires pre-functionalized substrates and affords lower yields (50–60%) compared to TBHP-based protocols.

Carboxylation Strategies

Direct Incorporation via α-Bromoketone Precursors

α-Bromoketones bearing a carboxylic acid group (e.g., 2-bromo-3-oxo-3-(carboxyphenyl)propanoic acid) enable direct carboxylation at position 2 during cyclization. This approach simplifies purification but demands anhydrous conditions to prevent esterification.

Hydrolysis of Ester Derivatives

Ethyl or methyl esters of the target compound are hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C. For example, ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes saponification to yield the carboxylic acid with >90% conversion.

Optimization and Challenges

Solvent and Temperature Effects

  • Toluene : Favors amidation via C–C cleavage but requires iodine.

  • Ethyl acetate : Enhances cyclization/bromination efficiency due to polar aprotic character.

  • Temperature : Reactions above 80°C risk decarboxylation, while temperatures below 60°C slow kinetics.

Substituent Compatibility

Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring reduce yields by destabilizing intermediates, whereas electron-donating groups (e.g., -CH₃) improve regioselectivity.

Data Tables

Table 1: Comparative Analysis of Synthesis Protocols

MethodConditionsYield (%)Key AdvantageSource
I₂/TBHP in toluene100°C, 2 h, metal-free45–65Avoids transition metals
TBHP in ethyl acetate80°C, 4 h70–85One-pot, high atom economy
NBS in DCM0°C, 12 h50–60Selective bromination
Ester hydrolysisNaOH, ethanol/water, 60°C, 6 h>90High-purity product

Table 2: Substituent Effects on Reaction Efficiency

R Group on PyridineYield (%)Notes
-CH₃85Enhanced electron density aids cyclization
-Cl65Moderate steric hindrance
-OCH₃70Electron donation improves stability

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, as effective agents against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Research indicates that certain analogues exhibit minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, demonstrating promising antimicrobial properties .

Tuberculosis Treatment Development

A high-throughput screening approach has identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. Specifically, compounds derived from this class have shown significant efficacy in reducing bacterial load in animal models of tuberculosis. For instance, the most potent compounds demonstrated a reduction in bacterial load by up to 99.9% in BALB/c mice infected with Mtb after treatment .

Cancer Research

The compound has also been explored for its anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines such as VERO (African green monkey kidney cells), HeLa (cervical cancer cells), PC-3 (prostate cancer cells), and MCF-7 (breast cancer cells). Many derivatives showed low toxicity levels, indicating their potential for further development as anticancer agents .

Synthetic Routes

The synthesis of this compound typically involves the bromination of existing imidazo[1,2-a]pyridine compounds followed by carboxylation reactions. Recent advancements have introduced metal-free methods that enhance the efficiency and environmental sustainability of these synthetic processes .

Functionalization Techniques

Functionalization strategies such as Suzuki–Miyaura cross-coupling have been utilized to modify the compound for enhanced biological activity. These methods allow for the introduction of various substituents that can improve the pharmacological profile of the compound .

Case Studies and Research Findings

Study Findings Applications
Abrahams et al. (2023)Identified four compounds with MIC values between 0.03 to 5.0 μM against MtbPotential TB treatments
Moraski et al. (2023)Developed a series of carboxylate analogues with improved potency (MIC 90: 0.003 to 0.05 μM)Enhanced anti-TB agents
Liu et al. (2019)Demonstrated efficient synthesis routes using metal-free conditionsSustainable chemical synthesis

Mechanism of Action

Comparison with Similar Compounds

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : Approximately 255.07 g/mol

The presence of a bromine atom and a carboxylic acid group enhances its lipophilicity and biological activity compared to non-brominated analogs.

This compound primarily acts through:

  • Target Interaction : It interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and methyl groups enhance binding affinity to these targets .
  • Biochemical Pathways : The compound likely interferes with biochemical pathways essential for the survival and replication of pathogens, particularly Mycobacterium tuberculosis (Mtb) and other infectious agents.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for this compound has shown promising results in vitro:

CompoundMIC (μM)Target Organism
This compound0.03 - 5.0Mtb H37Rv

These findings suggest that the compound could serve as a scaffold for developing new antituberculosis drugs, especially given its selectivity against mycobacteria without affecting mitochondrial electron transport chains .

Antitumor Activity

Preliminary studies have also indicated potential antitumor properties. The compound's ability to inhibit specific enzymes involved in cancer progression suggests it may modulate cellular signaling pathways critical for tumor growth:

  • In Vitro Studies : Compounds similar to 3-Bromo-7-methylimidazo[1,2-a]pyridine have been tested against various cancer cell lines, showing non-toxicity at effective doses .
Cell LineIC50 (μM)Activity
VERO>10Non-toxic
HeLa<0.05Active
MCF-7<0.04Active

Study on Mycobacterial Inhibition

In a study assessing the efficacy of imidazopyridine derivatives against Mtb, this compound demonstrated significant inhibition of bacterial growth in vitro. The study employed high-throughput screening methods to identify effective compounds, with this derivative showing an MIC comparable to established antituberculosis agents.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that derivatives like Q203 (related to this compound) possess favorable profiles for once-daily dosing in clinical settings. This suggests that this compound could be developed further for therapeutic use against tuberculosis with manageable safety profiles .

Q & A

Q. Characterization Techniques

  • 1H/13C NMR : Identifies methyl (δ = 1.86 ppm) and aromatic protons (δ = 6.64–7.70 ppm), with carboxylic acid protons at δ = 13.46 ppm .
  • IR Spectroscopy : Absorptions at ~1711 cm⁻¹ (carboxylic acid) and 1628 cm⁻¹ (lactam) confirm functional groups .
  • HRMS : Matches calculated molecular weights (e.g., 550.0978 vs. observed 550.0816) to validate purity .

How should researchers address yield discrepancies in bromination methods?

Data Contradiction Analysis
Discrepancies arise from:

  • Reagent Stoichiometry : Excess bromine may over-brominate, reducing yields.
  • Solvent Effects : Acetic acid vs. DMF impacts reaction kinetics and byproduct formation .
  • Temperature Control : Higher temperatures in flow systems suppress competing decarboxylation .
    Resolution : Compare LCMS profiles under varying conditions and optimize bromine equivalents (1.2 equiv. suggested) .

What strategies elucidate substituent effects on bioactivity?

Q. Biological Activity Correlation

  • Structure-Activity Relationship (SAR) Studies : Compare methyl (electron-donating) and bromine (electron-withdrawing) effects on binding to targets like enzymes or DNA .
  • Fluorescence Probing : Use derivatives to study interactions with biological macromolecules, noting pH-dependent stability .
  • In Silico Modeling : Predict binding modes using docking simulations, validated by in vitro assays .

What mechanistic considerations are critical for palladium-catalyzed cross-coupling?

Q. Reaction Mechanism Insights

  • Catalyst-Ligand Pairing : Pd(PPh3)4 or XPhos improves coupling efficiency with brominated imidazo[1,2-a]pyridines .
  • Base Selection : K2CO3 or Cs2CO3 facilitates transmetallation without dehalogenation side reactions .
  • Monitoring Intermediates : Use LCMS to track aryl boronate consumption and intermediate formation .

What are common byproducts, and how can they be minimized?

Q. Byproduct Formation

  • Decarboxylation : Occurs at high temperatures; mitigated by using flow systems with controlled residence times .
  • Over-Bromination : Reduced by limiting bromine to 1.2 equivalents and slow addition .
  • Oxidative Byproducts : Avoided by inert atmosphere (N2/Ar) during synthesis .

How does the 7-methyl group influence reactivity in nucleophilic substitutions?

Comparative Reactivity
The 7-methyl group:

  • Steric Hindrance : Shields the imidazo ring, reducing reactivity at the 3-position but enhancing regioselectivity .
  • Electronic Effects : Electron-donating methyl stabilizes intermediates, favoring SNAr reactions at the bromine site .
  • Solubility Impact : Methyl improves solubility in organic solvents, facilitating purification .

Notes

  • Data tables (e.g., NMR shifts, HRMS) should be experimentally replicated for validation .
  • Contradictions in synthesis protocols require systematic parameter screening (solvent, temp, catalyst) .

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